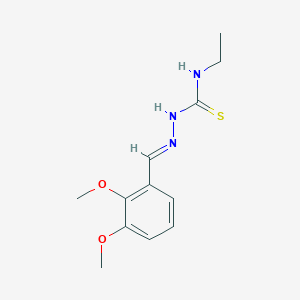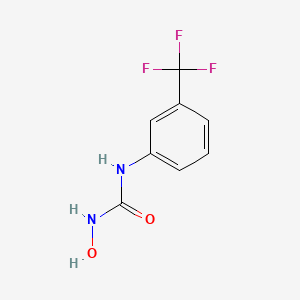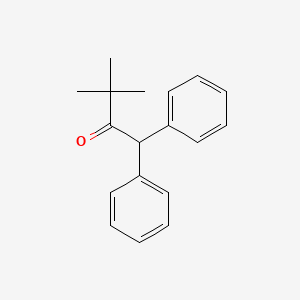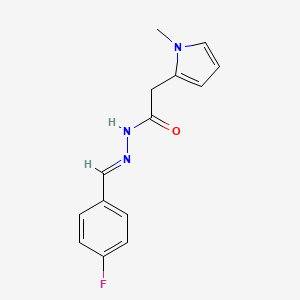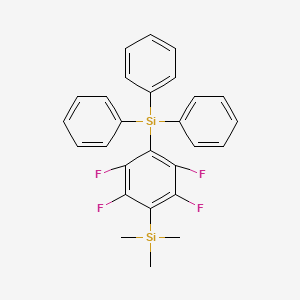
Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane is a complex organosilicon compound characterized by its unique structure, which includes multiple fluorine atoms and a triphenylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane typically involves the reaction of 2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)chlorosilane with trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as tris(pentafluorophenyl)borane, which facilitates the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced using silanes in the presence of catalysts like tris(pentafluorophenyl)borane.
Common Reagents and Conditions
Catalysts: Tris(pentafluorophenyl)borane is commonly used as a catalyst in reactions involving this compound.
Solvents: Organic solvents such as dichloromethane and toluene are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phenylsilane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane is used as a precursor for the synthesis of more complex organosilicon compounds
Biology and Medicine
Industry
In the industrial sector, this compound may be used in the production of specialized materials, such as fluorinated polymers or coatings, which benefit from the unique properties imparted by the fluorine atoms.
Mécanisme D'action
The mechanism by which Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of fluorine atoms and the triphenylsilyl group allows it to interact with other molecules in unique ways, facilitating reactions that might not occur with other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(phenyl)silane: This compound lacks the fluorine atoms and triphenylsilyl group, making it less reactive in certain chemical reactions.
Tris(pentafluorophenyl)borane: While not a direct analog, this compound shares some reactivity characteristics due to the presence of multiple fluorine atoms.
Uniqueness
Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane is unique due to its combination of fluorine atoms and a triphenylsilyl group, which imparts distinctive chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C27H24F4Si2 |
|---|---|
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
trimethyl-(2,3,5,6-tetrafluoro-4-triphenylsilylphenyl)silane |
InChI |
InChI=1S/C27H24F4Si2/c1-32(2,3)26-22(28)24(30)27(25(31)23(26)29)33(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
Clé InChI |
UARHUBIMIOWBTB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C(=C(C(=C1F)F)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11958554.png)


![[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene](/img/structure/B11958594.png)
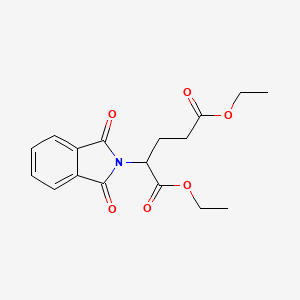

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11958615.png)
